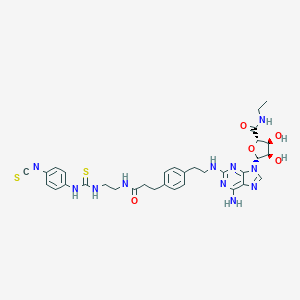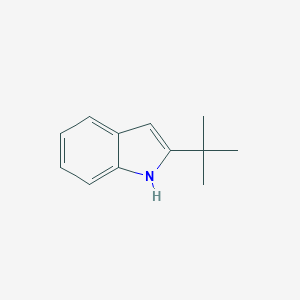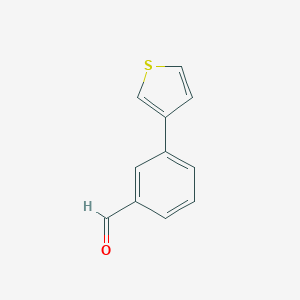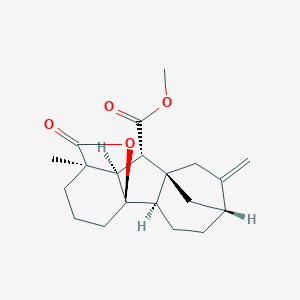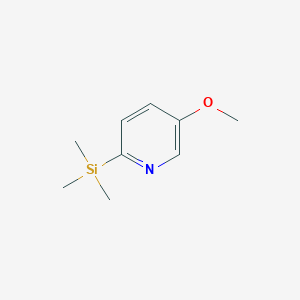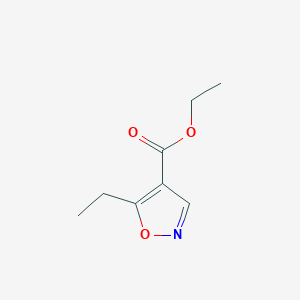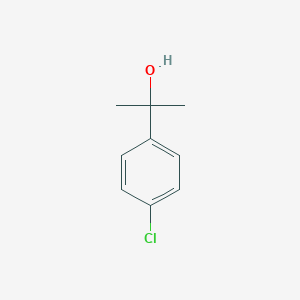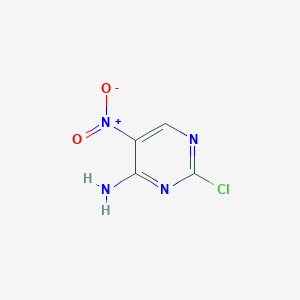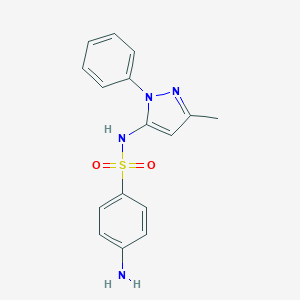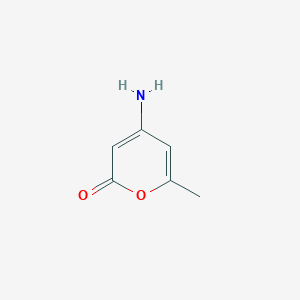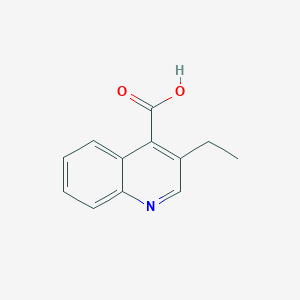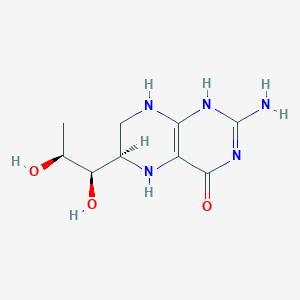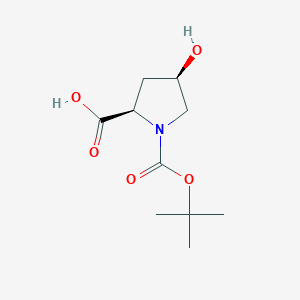![molecular formula C13H17NO5 B162412 [2-[1-(2-acetyloxypropyl)pyrrol-2-yl]-2-oxoethyl] acetate CAS No. 136396-64-0](/img/structure/B162412.png)
[2-[1-(2-acetyloxypropyl)pyrrol-2-yl]-2-oxoethyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[1-(2-acetyloxypropyl)pyrrol-2-yl]-2-oxoethyl] acetate is a chemical compound with the molecular formula C14H14O3. It is known for its various applications in scientific research and industry. This compound is often used in the synthesis of other compounds and has shown potential in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[1-(2-acetyloxypropyl)pyrrol-2-yl]-2-oxoethyl] acetate typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of 6-methoxynaphthalene-2-carboxylic acid with propanoic acid in the presence of a catalyst. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, this compound is produced using large-scale reactors that allow for precise control of temperature, pressure, and reaction time. The process often involves the use of continuous flow reactors to ensure a consistent and high yield of the product. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
[2-[1-(2-acetyloxypropyl)pyrrol-2-yl]-2-oxoethyl] acetate undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can yield alcohols or other reduced forms.
Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 6-methoxynaphthalene-2-carboxylic acid, while reduction can produce 6-methoxynaphthalene-2-propanol.
Scientific Research Applications
[2-[1-(2-acetyloxypropyl)pyrrol-2-yl]-2-oxoethyl] acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of [2-[1-(2-acetyloxypropyl)pyrrol-2-yl]-2-oxoethyl] acetate involves its interaction with specific molecular targets and pathways. For example, in biological systems, this compound may inhibit certain enzymes or receptors, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
[2-[1-(2-acetyloxypropyl)pyrrol-2-yl]-2-oxoethyl] acetate can be compared with other similar compounds such as naproxen and ibuprofen. While all these compounds share some structural similarities, this compound is unique in its specific functional groups and the resulting chemical properties. This uniqueness allows this compound to be used in applications where other compounds may not be suitable.
List of Similar Compounds
- Naproxen
- Ibuprofen
- Ketoprofen
This compound’s distinct chemical structure and properties make it a valuable compound in various fields of scientific research and industry
Properties
CAS No. |
136396-64-0 |
|---|---|
Molecular Formula |
C13H17NO5 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
[2-[1-(2-acetyloxypropyl)pyrrol-2-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C13H17NO5/c1-9(19-11(3)16)7-14-6-4-5-12(14)13(17)8-18-10(2)15/h4-6,9H,7-8H2,1-3H3 |
InChI Key |
JAKDZKXSEXYEJR-UHFFFAOYSA-N |
SMILES |
CC(CN1C=CC=C1C(=O)COC(=O)C)OC(=O)C |
Canonical SMILES |
CC(CN1C=CC=C1C(=O)COC(=O)C)OC(=O)C |
Synonyms |
N-(2-acetoxy)propyl-2-(2-acetoxy)acetopyrrole NAPAAP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


